Dehydrocostus lactone

Übersicht

Beschreibung

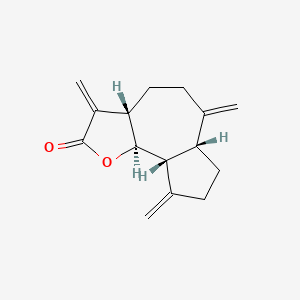

Dehydrocostus lactone is a natural sesquiterpene lactone derived from various medicinal plants such as Inula helenium and Saussurea lappa . It is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The compound has a unique structure characterized by a lactone ring and an α, β-methylene-γ-lactone moiety, which are crucial for its biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dehydrocostus lactone can be synthesized through various methods. One common approach involves the Michael addition reaction, where derivatives are synthesized by reacting the compound with different reagents . Another method includes asymmetric total synthesis, which can be achieved via pathways involving dienyne or enediyne substrates prepared through enantiopure form by asymmetric anti aldol reactions .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as the roots of Saussurea lappa. The process includes solid-phase extraction and purification using advanced techniques like ultra-high-performance liquid chromatography–quadrupole-Orbitrap high-resolution mass spectrometry .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dehydrocostuslacton durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Lactonringstruktur modifizieren.

Substitution: Substitutionsreaktionen, wie z. B. die Michael-Addition, sind üblich für die Synthese von Derivaten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Michael-Additionsreaktionen beinhalten typischerweise primäre oder sekundäre Amine.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Amino-Derivate, die im Vergleich zur Ausgangverbindung eine verstärkte biologische Aktivität gezeigt haben .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Dehydrocostus lactone exhibits notable anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-activated microglial cells. This suggests its potential use in treating neuroinflammatory conditions by modulating immune responses and signaling pathways related to inflammation .

Anti-Cancer Effects

Numerous studies have demonstrated the anti-cancer properties of this compound across various cancer types:

- Gastrinoma : In vitro studies have shown that this compound inhibits the growth of gastrinoma cancer cells by inducing apoptosis. The compound exhibited a dose-dependent inhibitory effect with an IC50 value of approximately 52.3 μM at 48 hours .

- Laryngeal Carcinoma : this compound has been found to inhibit cell proliferation and induce apoptosis in human laryngeal carcinoma cells through the activation of mitochondrial apoptosis pathways. The compound also promotes caspase-3 and caspase-9 activities, indicating its role in programmed cell death .

- Human Papillomavirus (HPV) Related Cancers : Studies on recombinant HPV-18 HaCaT cells revealed that treatment with this compound significantly reduced cell proliferation and increased apoptosis rates. The compound also altered the expression of key proteins involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It modulates macrophage polarization and reduces inflammation associated with acute lung injury induced by MRSA . This highlights its potential application in treating infections resistant to conventional antibiotics.

Other Therapeutic Applications

Beyond its anti-inflammatory and anti-cancer properties, this compound has been studied for various other health benefits:

- Antioxidant Effects : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

- Anti-Ulcer Activity : Research has indicated that this compound possesses anti-ulcer properties, making it a candidate for gastrointestinal health applications .

- Immunomodulatory Effects : Its ability to modulate immune responses suggests potential applications in autoimmune diseases and other immune-related conditions .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

Dehydrocostus lactone exerts its effects through multiple mechanisms:

Vergleich Mit ähnlichen Verbindungen

Costunolide: Another sesquiterpene lactone with similar anticancer activities.

Saussureamines: Amino derivatives of sesquiterpene lactones with enhanced solubility and biological activities.

Uniqueness: Dehydrocostus lactone is unique due to its specific structure, which includes the α, β-methylene-γ-lactone moiety. This structure is crucial for its biological activities and differentiates it from other similar compounds .

Biologische Aktivität

Dehydrocostus lactone (DHE) is a natural sesquiterpene lactone derived from the plant Aucklandia lappa, known for its diverse biological activities, particularly in cancer research and anti-inflammatory applications. This article reviews the biological activity of DHE, highlighting its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications, supported by case studies and research findings.

DHE exhibits several mechanisms that contribute to its biological activities:

- Induction of Apoptosis : DHE has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways. It promotes the release of cytochrome c into the cytosol, activating caspase signaling pathways, which are crucial for programmed cell death .

- Inhibition of Cell Proliferation : In studies involving glioblastoma and gastrinoma cells, DHE significantly inhibited cell viability and proliferation in a dose-dependent manner. For instance, the IC50 values for BON-1 gastrinoma cells were 71.9 μM and 52.3 μM at 24 and 48 hours, respectively .

- Targeting Signaling Pathways : DHE suppresses the expression of cyclooxygenase-2 (COX-2) by inhibiting the IKKβ/NF-κB signaling pathway. This action is particularly relevant in glioma treatment, where COX-2 is often overexpressed .

Anti-Cancer Properties

DHE has demonstrated significant anti-cancer properties across various studies:

- Glioblastoma Multiforme : DHE effectively reduced the viability and migration of glioblastoma cells (U118, U251, U87). It also inhibited tumor growth in xenograft models without notable adverse effects .

- Gastrinoma Cells : In BON-1 gastrinoma cells, DHE induced apoptosis characterized by loss of mitochondrial membrane potential and DNA fragmentation. The ultrastructural changes observed via transmission electron microscopy confirmed these apoptotic events .

Anti-Inflammatory Effects

DHE has been reported to possess anti-inflammatory properties, particularly in models of ulcerative colitis. It modulates inflammatory responses and may offer therapeutic benefits in inflammatory bowel diseases .

Case Studies and Research Findings

Several studies have explored the effects of DHE on different cancer types:

Eigenschaften

IUPAC Name |

(3aS,6aR,9aR,9bS)-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h11-14H,1-7H2/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETSQGRTUNRXEO-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2C(C3C1CCC3=C)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891554 | |

| Record name | Dehydrocostus lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-43-0 | |

| Record name | (-)-Dehydrocostus lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocostus lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrocostus lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROCOSTUS LACTONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TRF5K040 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Dehydrocostus lactone?

A1: this compound has been shown to interact with several molecular targets, including:

- Bcr/Abl tyrosine kinase: This interaction inhibits downstream signaling pathways like JAK/STAT, impacting cell proliferation, apoptosis, and differentiation in chronic myeloid leukemia cells. [, ]

- NF-κB: this compound can suppress the NF-κB pathway, reducing the expression of pro-inflammatory mediators like COX-2 and inflammatory cytokines. [, ]

- PI3K/Akt: This pathway, often dysregulated in cancer, is inhibited by this compound, contributing to its anti-cancer effects. [, ]

- Mitochondria: this compound can induce apoptosis by disrupting mitochondrial membrane potential. [, ]

Q2: How does this compound affect the cell cycle?

A2: this compound can induce cell cycle arrest primarily at the S and G2/M phases by:

- Modulating cell cycle regulators: It suppresses the expression of cyclins (A, B1, E) and cyclin-dependent kinases (CDK1, CDK2), while increasing the expression of the cyclin-dependent kinase inhibitor p21. [, ]

- Disrupting DNA synthesis: This effect contributes to the accumulation of cells in the S phase. []

Q3: What is the role of this compound in inducing apoptosis?

A3: this compound promotes apoptosis through multiple mechanisms:

- Intrinsic pathway activation: It increases reactive oxygen species (ROS) generation, disrupts mitochondrial membrane potential, and modulates Bcl-2 family proteins (increasing Bax and decreasing Bcl-2 and Bcl-xL), leading to caspase activation. [, ]

- Extrinsic pathway activation: this compound can activate caspase-8, suggesting its involvement in the extrinsic apoptotic pathway. []

Q4: How does this compound impact macrophage activity in endometriosis?

A4: Research indicates that this compound inhibits the alternative activation of macrophages associated with endometriosis. It reduces the expression of M2 markers (CD206, Trem-2) and decreases the production of pro-inflammatory cytokines (IL-10), VEGF, and MMPs (MMP-2/-9). []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C15H18O2 and a molecular weight of 230.30 g/mol.

Q6: What are the key spectroscopic features of this compound?

A6: Spectroscopic data, including IR, 1H NMR, 13C NMR, COSY, NOESY, HMQC, and HMBC, have been extensively used to determine the structure and relative configuration of this compound and its derivatives. [, ]

Q7: How do structural modifications of this compound affect its activity?

A7: Studies exploring this compound derivatives have shown that modifications to the lactone ring and the α,β-methylene-γ-lactone moiety can significantly influence its biological activity. [, ]

- 13-amino derivatives: These derivatives have shown enhanced selectivity for breast cancer cells over non-tumorigenic cells. []

- Epoxidation: Epoxidation of this compound can significantly reduce its antimycobacterial activity. []

Q8: What analytical techniques are commonly used to quantify this compound?

A8: Various analytical methods have been developed for the quantification of this compound:

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV) or diode-array detection (HPLC-DAD), is widely used to quantify this compound in plant extracts and formulations. [, , , , ]

- Thin Layer Chromatography (TLC): TLC coupled with densitometry is a simple and cost-effective method for qualitative and quantitative analysis. []

- Gas Chromatography (GC): GC coupled with flame ionization detection (GC-FID) can be used for the simultaneous determination of this compound and other volatile compounds. []

- Near-Infrared Spectroscopy (NIRS): This rapid and non-destructive technique shows potential for quantifying this compound in plant material. []

Q9: What in vitro models have been used to study the biological activity of this compound?

A9: Numerous cell-based assays have been employed to evaluate the effects of this compound:

- Cancer cell lines: Human leukemia cells (K562), endometriotic cells (12Z), gastrinoma cells (BON-1), soft tissue sarcoma cells, and glioblastoma cells have been used to investigate its anti-cancer mechanisms. [, , , , , ]

- Macrophage cell lines: RAW 264.7 cells are commonly used to study the anti-inflammatory effects of this compound in the context of LPS-induced inflammation. [, ]

- Keratinocytes: HaCaT cells are utilized to evaluate the potential of this compound for treating inflammatory skin disorders. []

Q10: What in vivo models have been used to evaluate the therapeutic potential of this compound?

A10: Several animal models have been utilized to assess the in vivo efficacy of this compound:

- Xenograft models: Subcutaneous implantation of human tumor cells into immunodeficient mice has been used to evaluate the anti-tumor effects of this compound. [, ]

- Osteoporosis and periodontitis models: Inflammation-induced and ovariectomy-induced osteolytic mouse models help assess the therapeutic potential of this compound for bone diseases. []

- Diabetic models: Alloxan-induced diabetic rats have been used to investigate the hypoglycemic effects of this compound and its potential in treating diabetes. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.